molecular formula C10H13NO2 B3031135 4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid CAS No. 15941-09-0

4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid

Cat. No.: B3031135
CAS No.: 15941-09-0
M. Wt: 179.22 g/mol
InChI Key: ONXKUOTWYIGFMY-UHFFFAOYSA-N
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Description

4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by its unique bicyclic structure, which includes a cyanide group and a carboxylic acid group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid monoethyl ester with a cyanide source under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial production methods for this compound may involve bulk manufacturing processes that optimize yield and cost-effectiveness. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyanide group to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanide or carboxylic acid group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyanide group can act as a nucleophile, participating in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid can be compared with other bicyclic compounds, such as:

The presence of the cyanide group in this compound makes it unique and more versatile in various chemical reactions and applications.

Properties

IUPAC Name

4-cyanobicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXKUOTWYIGFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394037
Record name Bicyclo[2.2.2]octane-1-carboxylic acid, 4-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15941-09-0
Record name Bicyclo[2.2.2]octane-1-carboxylic acid, 4-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyanobicyclo[2.2.2]octane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid
Reactant of Route 2
4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid
Reactant of Route 3
4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid
Reactant of Route 4
4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid
Reactant of Route 5
4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid
Reactant of Route 6
4-cyanobicyclo[2.2.2]octane-1-carboxylic Acid

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